molecular formula C23H15FN4S B14109890 (2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile

(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile

Cat. No.: B14109890
M. Wt: 398.5 g/mol
InChI Key: VMKXDZBCNPCELI-SGWCAAJKSA-N
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Description

(Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a biphenyl group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, including the formation of the biphenyl and thiazole rings, followed by the introduction of the fluorophenyl group and the cyanide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods would also need to address safety concerns related to the handling of cyanide reagents.

Mechanism of Action

The mechanism of action of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and thiazole rings provide a rigid framework that can fit into the active sites of enzymes, while the fluorophenyl group enhances binding affinity through hydrophobic interactions . The cyanide group can act as a nucleophile, participating in covalent modifications of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its combination of three distinct functional groups, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C23H15FN4S

Molecular Weight

398.5 g/mol

IUPAC Name

(2E)-N-(3-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C23H15FN4S/c24-19-7-4-8-20(13-19)27-28-21(14-25)23-26-22(15-29-23)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,15,27H/b28-21+

InChI Key

VMKXDZBCNPCELI-SGWCAAJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC(=CC=C4)F)/C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC(=CC=C4)F)C#N

Origin of Product

United States

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